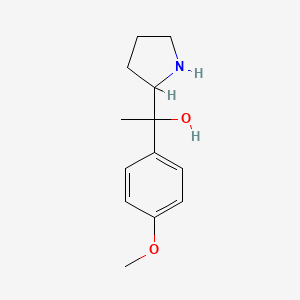
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
描述
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, also known by its CAS number 1344349-87-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.
The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. Its structure includes a pyrrolidine ring and a methoxyphenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol |
| Purity | Typically ≥95% |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. For instance, a study examining the activity of monomeric alkaloids found that certain pyrrolidine compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study:
In vitro tests conducted on related pyrrolidine derivatives demonstrated that modifications in their chemical structure could enhance their antibacterial efficacy. For example, the addition of halogen substituents was shown to increase bioactivity significantly, suggesting that similar modifications could be explored for this compound to optimize its antibacterial potential .
The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.
科学研究应用
Pharmacological Studies
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. Its structural similarity to other psychoactive substances suggests that it may interact with neurotransmitter systems.
Key Findings:
- Dopamine Transporter Inhibition: Similar compounds have shown to inhibit the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for the treatment of conditions such as depression and ADHD .
- Serotonin Receptor Affinity: Some derivatives exhibit varying affinity for serotonin receptors, which could be beneficial in treating mood disorders .
Neuropharmacology
The compound's effects on neuropharmacological pathways have been a focus of research. Studies indicate that it may modulate neurotransmitter release and receptor activation, which are vital for cognitive functions.
Case Study:
A study examining the effects of similar compounds on cognitive performance in animal models demonstrated enhanced memory retention and learning capabilities when administered at specific dosages. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Synthesis of Analog Compounds
The synthesis of this compound serves as a precursor for developing novel analogs with improved pharmacological profiles. Researchers have been exploring various synthetic routes to optimize yield and purity.
Synthesis Overview:
The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with appropriate aryl ketones under controlled conditions. The purity of synthesized compounds is often verified using techniques such as NMR spectroscopy and HPLC .
属性
IUPAC Name |
1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLILFYLVEXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















